molecular formula C20H15FN4O B10855031 Chitin synthase inhibitor 4

Chitin synthase inhibitor 4

Cat. No.: B10855031
M. Wt: 346.4 g/mol
InChI Key: NBUUFZOGDLIBJX-UHFFFAOYSA-N
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Description

Chitin synthase inhibitor 4 is a chemical compound that specifically targets and inhibits the activity of chitin synthase enzymes. Chitin synthase is responsible for the synthesis of chitin, a long-chain polymer of N-acetylglucosamine, which is a critical component of the cell walls of fungi and the exoskeletons of insects. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chitin synthase inhibitor 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Commonly used methods include:

    Formation of intermediates: This step may involve the use of various reagents and catalysts to form the necessary intermediates.

    Coupling reaction: The final step involves coupling the intermediates under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Chitin synthase inhibitor 4 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chitin synthase inhibitor 4 has a wide range of scientific research applications, including:

Mechanism of Action

Chitin synthase inhibitor 4 exerts its effects by binding to the active site of chitin synthase enzymes, thereby preventing the enzyme from catalyzing the formation of chitin. This inhibition disrupts the synthesis of chitin, leading to weakened cell walls in fungi and compromised exoskeletons in insects. The molecular targets of this compound include the catalytic domain of chitin synthase, and the pathways involved in chitin synthesis are directly affected by this inhibition .

Comparison with Similar Compounds

Chitin synthase inhibitor 4 can be compared with other similar compounds, such as:

    Polyoxin: A natural product that inhibits chitin synthase and is used as an agricultural fungicide.

    Nikkomycin: Another natural product with a similar mechanism of action, used as an antifungal agent.

    Benzothiazole derivatives: Synthetic compounds that inhibit chitin synthase and have shown antifungal activity.

Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency against chitin synthase enzymes. Its effectiveness in disrupting chitin synthesis makes it a valuable tool in both research and practical applications .

Properties

Molecular Formula

C20H15FN4O

Molecular Weight

346.4 g/mol

IUPAC Name

2-[6-(3,4-dihydro-2H-quinolin-1-yl)-5-fluoropyrimidin-4-yl]oxybenzonitrile

InChI

InChI=1S/C20H15FN4O/c21-18-19(25-11-5-8-14-6-1-3-9-16(14)25)23-13-24-20(18)26-17-10-4-2-7-15(17)12-22/h1-4,6-7,9-10,13H,5,8,11H2

InChI Key

NBUUFZOGDLIBJX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C(=NC=N3)OC4=CC=CC=C4C#N)F

Origin of Product

United States

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